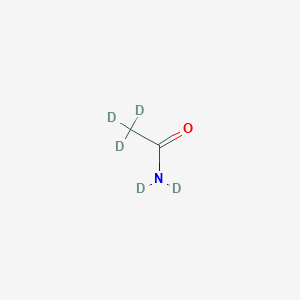

酢酸アミド-d5

概要

説明

Acetamide-d5, also known as 5-acetamidopentan-1-ol-d5, is a derivatized form of acetamide, a five-carbon molecule with a single nitrogen atom. It is a useful reagent in organic synthesis and has a variety of applications in the laboratory, including in the synthesis of drugs, pesticides, and other compounds. It is also a marker for tracing the metabolic pathways of organic compounds. The use of acetamide-d5 as a reagent in organic synthesis has been studied extensively in recent years, and its advantages and limitations for lab experiments are now well known.

科学的研究の応用

薬理活性化合物の合成

酢酸アミド誘導体、酢酸アミド-d5を含む、は、様々な薬理活性化合物の合成において重要です。これらの誘導体は、潜在的な治療効果を持つ分子を創出するための構成要素として機能します。 例えば、フェノキシ酢酸アミドとその誘導体は、その化学的多様性と薬理活性について広く研究されています 。this compoundは、重水素化同位体を持つため、薬物動態研究用の標識化合物の合成に特に有用です。

医薬品化学研究

医薬品化学では、this compoundは分子レベルで薬物相互作用を研究するために利用できます。重水素化された形態により、生物系における薬物の挙動を理解するために不可欠な詳細なNMRスペクトル分析が可能になります。 これは、新しい医薬品の開発や既存の医薬品の改善につながる可能性があります .

トランスアミド化反応

This compoundは、アミドを調製するのに役立つトランスアミド化反応において重要な役割を果たします。これらの反応は、幅広い医薬品の合成において製薬業界にとって不可欠です。 酢酸アミドの重水素化された形態は、これらの反応のメカニズムを研究し、より効率的な触媒を開発するために使用できます .

計算化学への応用

計算化学では、this compoundを使用して、さまざまな環境における酢酸アミド分子の挙動をモデル化およびシミュレートできます。 これは、さまざまな化学プロセスにおける酢酸アミド誘導体の反応性と安定性を予測するのに役立ち、これは目的の特性を持つ新しい化合物を設計するのに役立ちます .

生物学的界面研究

This compoundのユニークな特性により、薬物の生物学的界面を研究するのに適しています。 これは、薬物と生物学的膜またはタンパク質の相互作用を調査するために使用でき、これは医薬品の有効性と安全性を理解する上で基本的なものです .

ADMET分析

This compoundは、ADMET(吸収、分布、代謝、排泄、毒性)分析に用いて、新しい薬物候補の薬物動態および毒性プロファイルを予測できます。 その重水素化された形態は、体内の薬物の代謝経路と変換を追跡する利点を提供します .

作用機序

Target of Action

Acetamide-d5, a deuterated derivative of Acetamide, primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

It’s known that acetamide, the non-deuterated form, plays a role in the biosynthesis of the plant hormone indole-3-acetic acid (iaa)

Biochemical Pathways

Acetamide-d5 might be involved in the indole-3-acetamide (IAM) pathway, which is one of the major routes to IAA in plants . IAA is a fundamental substance in the plant life cycle, regulating almost all aspects of plant growth and development . The IAM pathway is thought to be widely distributed in the plant kingdom .

Pharmacokinetics

It’s known that the compound is a solid with a boiling point of 221 °c (lit) and a melting point of 78-80 °C (lit)

Result of Action

Some acetamide derivatives have been found to have antioxidant activity and potential anti-inflammatory activity

Action Environment

Environmental factors can influence the biosynthesis of IAA, which Acetamide-d5 might be involved in. These factors include environmental stress, such as acidic pH, osmotic and matrix stress, and carbon limitation . These factors could potentially influence the action, efficacy, and stability of Acetamide-d5.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Acetamide-d5 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acylamidase, which catalyzes the deamidation of acetamide to produce ammonia and acetic acid . This interaction is crucial for the differentiation of Gram-negative bacteria, such as Pseudomonas aeruginosa, based on their ability to utilize acetamide as a carbon source . The enzymatic action of acylamidase on Acetamide-d5 results in the release of ammonia, which increases the alkalinity of the medium, indicating a positive test for acetamide utilization .

Cellular Effects

Acetamide-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the utilization of Acetamide-d5 as a carbon source can lead to changes in metabolic flux and the production of secondary metabolites . This compound has been shown to affect the expression of genes involved in nitrogen metabolism, leading to alterations in cellular function and growth . Additionally, Acetamide-d5 can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of Acetamide-d5 involves its interaction with specific enzymes and proteins. Acetamide-d5 is primarily metabolized by acylamidase, which catalyzes the deamidation reaction . This enzyme binds to Acetamide-d5 and facilitates the cleavage of the amide bond, resulting in the formation of ammonia and acetic acid . The increased alkalinity due to ammonia release serves as a signal for the presence of Acetamide-d5, which can be detected using pH indicators . Additionally, Acetamide-d5 may interact with other biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide-d5 can change over time due to its stability and degradation. Acetamide-d5 is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or acidic environments can lead to its degradation . Over time, the degradation products of Acetamide-d5 may accumulate, potentially affecting the results of biochemical assays . Long-term studies have shown that Acetamide-d5 can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Acetamide-d5 vary with different dosages in animal models. At low doses, Acetamide-d5 is generally well-tolerated and can be used to study its metabolic and biochemical effects without significant toxicity . At high doses, Acetamide-d5 may exhibit toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the impact of Acetamide-d5 on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Acetamide-d5 is involved in several metabolic pathways, primarily through its interaction with acylamidase . This enzyme catalyzes the deamidation of Acetamide-d5, leading to the production of ammonia and acetic acid . The ammonia produced can be further metabolized through nitrogen assimilation pathways, contributing to the overall nitrogen balance in the cell . Additionally, Acetamide-d5 may influence other metabolic pathways by modulating the activity of enzymes involved in carbon and nitrogen metabolism .

Transport and Distribution

Within cells and tissues, Acetamide-d5 is transported and distributed through various mechanisms. It can diffuse across cell membranes and be taken up by specific transporters . Once inside the cell, Acetamide-d5 may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of Acetamide-d5 within tissues can vary depending on the presence of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of Acetamide-d5 is influenced by its interactions with targeting signals and post-translational modifications . Acetamide-d5 can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, Acetamide-d5 may localize to the cytoplasm, where it interacts with enzymes involved in metabolic processes . Additionally, Acetamide-d5 may be targeted to other subcellular structures, such as the nucleus or mitochondria, depending on the presence of specific targeting signals .

特性

IUPAC Name |

N,N,2,2,2-pentadeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583752 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-83-1 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

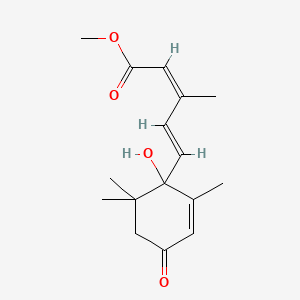

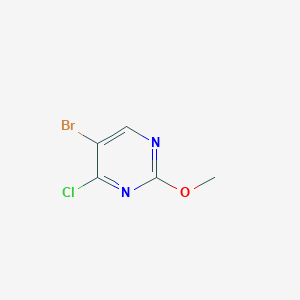

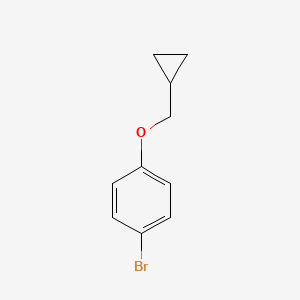

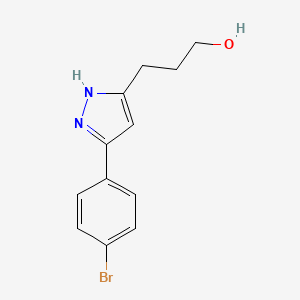

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

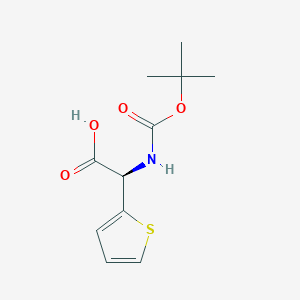

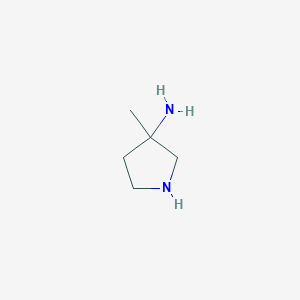

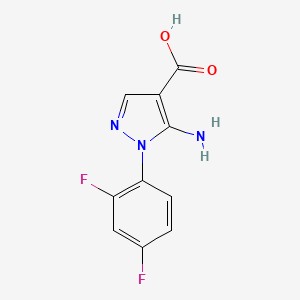

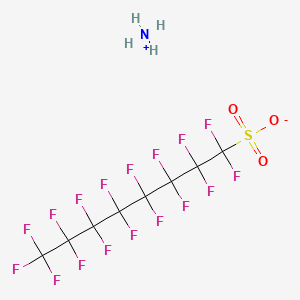

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)